

synthesis and preparation of (-)DIP-Chloride reagent

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Compound of Interest

Compound Name: (-)DIP-Chloride

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An In-depth Technical Guide to the Synthesis and Preparation of (-)DIP-Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, preparation, and application of the chiral reducing agent (-)-Diisopinocampheylchloroborane, commonly known as (-)-DIP-Chloride. This versatile reagent is instrumental in asymmetric synthesis, particularly for the stereoselective reduction of prochiral ketones.

Introduction

(-)-B-Chlorodiisopinocampheylborane [(*-*)-DIP-Chloride™] is a highly selective chiral reducing agent widely employed in organic synthesis to produce enantiomerically enriched secondary alcohols from prochiral ketones.[1] Its efficacy stems from the sterically demanding isopinocampheyl ligands derived from the chiral natural product (+)- α -pinene. This allows for the creation of a chiral environment around the boron center, leading to high levels of asymmetric induction in its reactions. Both (+)- and (*-*)-enantiomers of DIP-Chloride are accessible, enabling the synthesis of either the (R)- or (S)-enantiomer of the target alcohol.[2]

Physicochemical Properties

A summary of the key physicochemical properties of (-)-DIP-Chloride is presented in the table below.

Property	Value
IUPAC Name	chloro-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane
CAS Number	85116-37-6
Molecular Formula	C ₂₀ H ₃₄ BCl
Molecular Weight	320.75 g/mol
Appearance	Colorless to pale yellow solid or solution
Melting Point	52-56 °C
Solubility	Soluble in aprotic organic solvents such as tetrahydrofuran (THF) and diethyl ether.

Data sourced from[1]

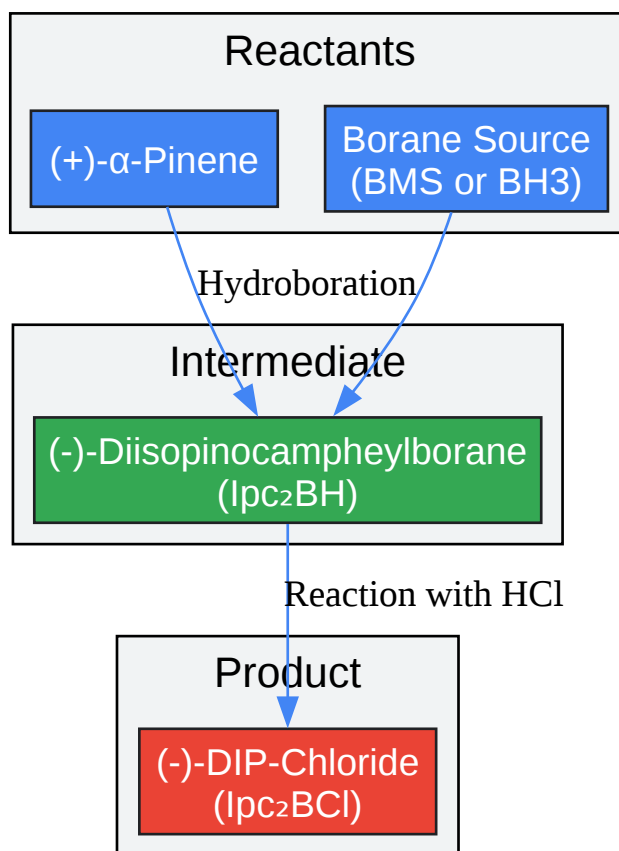
Synthesis of (-)-DIP-Chloride

The synthesis of (-)-DIP-Chloride is achieved through the hydroboration of (+)- α -pinene, followed by treatment with a source of hydrogen chloride. Two common methods for the hydroboration step are detailed below. It is crucial to carry out all procedures under strictly anhydrous conditions as the intermediates and the final product are sensitive to moisture.[1]

Synthesis Pathway

The overall synthetic route to (-)-DIP-Chloride is depicted in the following diagram.

Synthesis of (-)-DIP-Chloride



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Caption: General synthesis pathway for (-)-DIP-Chloride.

Experimental Protocols

This protocol involves the direct hydroboration of (+)- α -pinene with a commercially available solution of borane-methyl sulfide complex.

Materials:

- (+)- α -pinene
- Borane-methyl sulfide complex (BMS) solution in THF
- Anhydrous diethyl ether

- Anhydrous hydrogen chloride (gas or solution in diethyl ether)
- Anhydrous pentane

Procedure:

- To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (+)- α -pinene (2.1 equivalents) and anhydrous diethyl ether.
- Cool the stirred solution to 0 °C in an ice bath.
- Slowly add a solution of borane-methyl sulfide complex (1.0 equivalent) dropwise, maintaining the internal temperature below 5 °C.
- After the addition is complete, stir the resulting white slurry at 0-5 °C for approximately 18 hours.
- Introduce anhydrous hydrogen chloride (1.0 equivalent) into the reaction mixture. This can be done by bubbling dry HCl gas through the solution or by adding a standardized solution of HCl in diethyl ether.
- Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
- Remove the solvent under reduced pressure to obtain the crude (-)-DIP-Chloride as a solid.
- Recrystallize the solid product from anhydrous pentane at a low temperature to yield pure (-)-DIP-Chloride.

This more economical method generates the active hydroborating agent in situ, avoiding the need to handle the borane-methyl sulfide complex directly.[3]

Materials:

- (+)- α -pinene
- Sodium borohydride (NaBH₄)

- Boron trichloride (BCl_3) solution in a suitable solvent (e.g., heptane)
- Anhydrous tetrahydrofuran (THF)

Procedure:

- In a flame-dried, multi-necked flask under a nitrogen atmosphere, suspend sodium borohydride (1.0 equivalent) in anhydrous THF.
- Cool the suspension to 0 °C.
- Slowly add a solution of boron trichloride (1.0 equivalent) to the suspension.
- To the in situ generated borane, add (+)- α -pinene (2.2 equivalents) dropwise while maintaining the temperature at 0-5 °C.
- Stir the mixture at this temperature for the required duration to form diisopinocampheylborane.
- For the final step, introduce a source of hydrogen chloride as described in Protocol 1 to furnish (-)-DIP-Chloride.

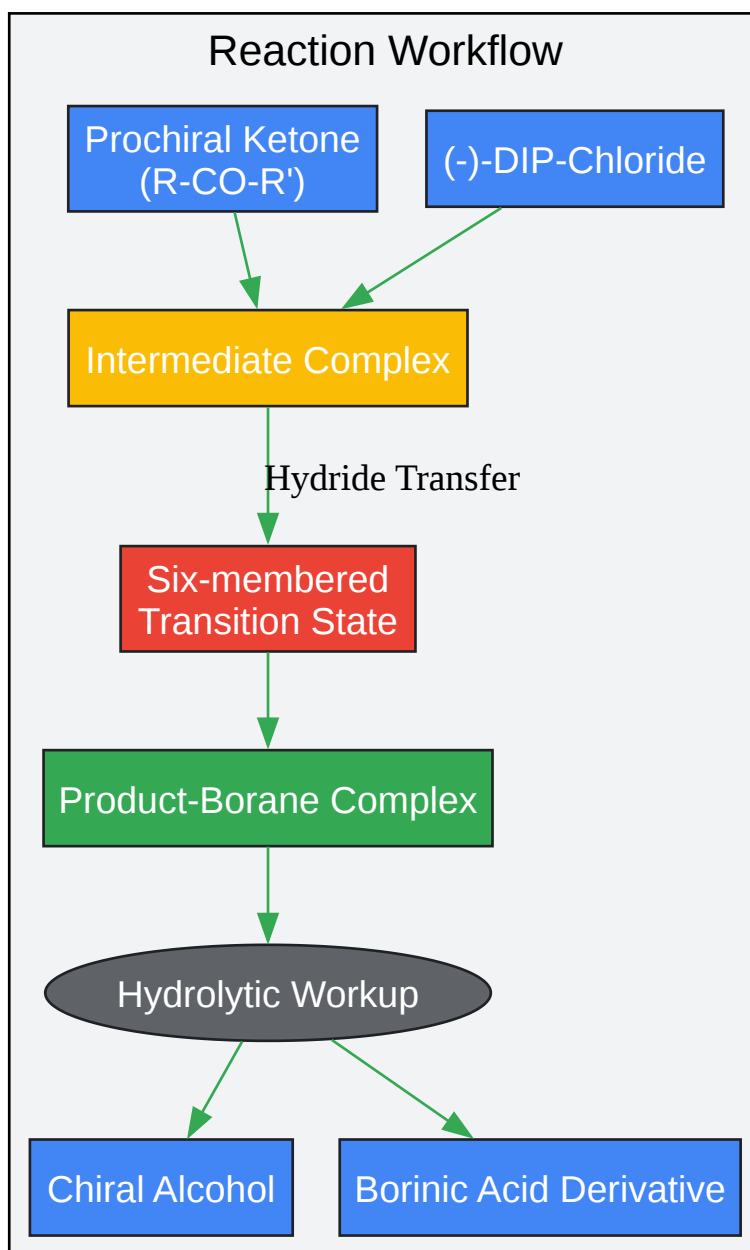
Application in Asymmetric Synthesis: Reduction of Prochiral Ketones

(-)-DIP-Chloride is renowned for its ability to reduce a wide array of prochiral ketones to their corresponding chiral secondary alcohols with high enantioselectivity.

Mechanism of Asymmetric Reduction

The asymmetric reduction of ketones with (-)-DIP-Chloride is believed to proceed through a six-membered, boat-like transition state.^[4] This process is a transfer hydrogenation, where a hydride is transferred from the β -carbon of one of the isopinocampheyl groups to the carbonyl carbon of the ketone.^[4] The stereochemical outcome is dictated by the steric hindrance between the substituents on the ketone and the bulky isopinocampheyl ligands.^[4]

Mechanism of Asymmetric Ketone Reduction



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Caption: Workflow for the asymmetric reduction of a ketone.

Quantitative Data on Asymmetric Reductions

The enantiomeric excess (ee) achieved in the reduction of various ketones is highly dependent on the steric and electronic properties of the substrate. Below is a table summarizing

representative results.

Ketone Substrate	Product Alcohol	Yield (%)	Enantiomeric Excess (ee, %)
Acetophenone	(S)-1-Phenylethanol	-	98
2-Acetylnaphthalene	(S)-1-(Naphthalen-2-yl)ethanol	-	95
2,2,2-Trifluoroacetophenone	(S)-2,2,2-Trifluoro-1-phenylethanol	-	90
Methyl 2-acetylbenzoate	(S)-3-Methylphthalide	87	97
4,4-Dimethyl-1-phenyl-1-pentyn-3-one	(S)-4,4-Dimethyl-1-phenyl-1-pentyn-3-ol	-	≥99

Data compiled from[2][4]

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol provides a detailed procedure for the asymmetric reduction of acetophenone to (S)-1-phenylethanol using (-)-DIP-Chloride.[5]

Materials:

- (-)-DIP-Chloride
- Acetophenone
- Anhydrous tetrahydrofuran (THF)
- Diethanolamine
- Diethyl ether

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve (-)-DIP-Chloride (1.1 equivalents) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
- Cool the solution to -25 °C (dry ice/acetone bath).
- Add acetophenone (1.0 equivalent) dropwise to the stirred solution.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by the slow addition of diethanolamine.
- Allow the mixture to warm to room temperature and stir for 30 minutes.
- Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain enantiomerically enriched (S)-1-phenylethanol.
- Determine the enantiomeric excess by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[5]

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